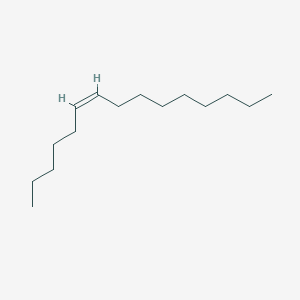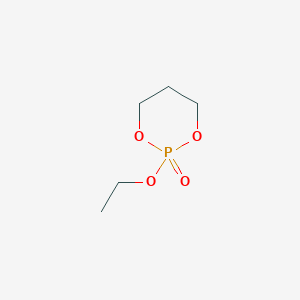
Ethyl Trimethylene Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl Trimethylene Phosphate is an organic compound that belongs to the class of organophosphates. It is a colorless liquid with a molecular formula of C6H15O4P. This compound is known for its versatility and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl Trimethylene Phosphate can be synthesized through the reaction of phosphorus oxychloride with ethanol in the presence of an amine base. The reaction typically proceeds as follows:
POCl3+3C2H5OH+3R3N→PO(OC2H5)3+3R3NH+Cl−
This reaction is carried out under controlled conditions to ensure the complete conversion of reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl Trimethylene Phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce phosphoric acid and ethanol.
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: Ethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves the use of nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Produces phosphoric acid and ethanol.
Oxidation: Forms phosphoric acid derivatives.
Substitution: Results in the formation of various organophosphate compounds.
Scientific Research Applications
Ethyl Trimethylene Phosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl Trimethylene Phosphate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Ethyl Trimethylene Phosphate can be compared with other similar compounds such as Trimethyl Phosphate and Triethyl Phosphate:
Trimethyl Phosphate: Similar in structure but has three methyl groups instead of ethyl groups.
Triethyl Phosphate: Similar in structure but lacks the trimethylene group.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
CAS No. |
697-39-2 |
|---|---|
Molecular Formula |
C5H11O4P |
Molecular Weight |
166.11 g/mol |
IUPAC Name |
2-ethoxy-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C5H11O4P/c1-2-7-10(6)8-4-3-5-9-10/h2-5H2,1H3 |
InChI Key |
VCRMZNSYPKGMAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1(=O)OCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


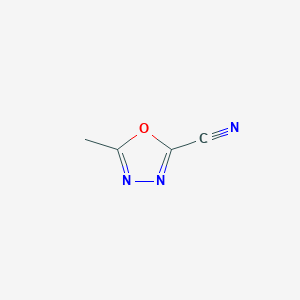
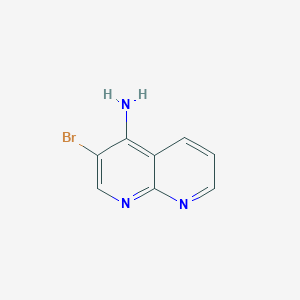
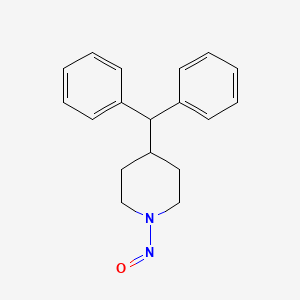
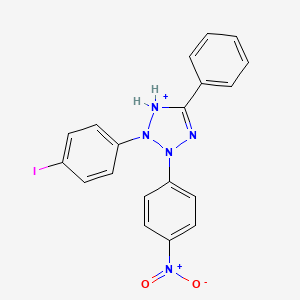
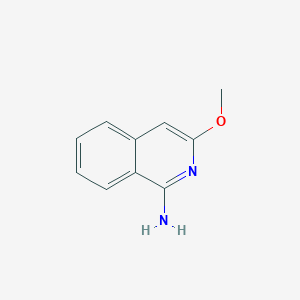

![(4aR,6S,7R,8R,8aS)-2,2-dimethyl-6-(4-methylphenyl)sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13411329.png)
![(1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide](/img/structure/B13411337.png)
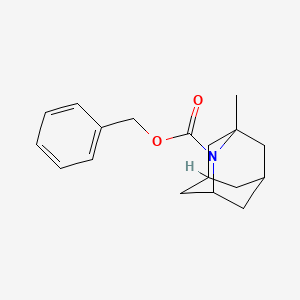
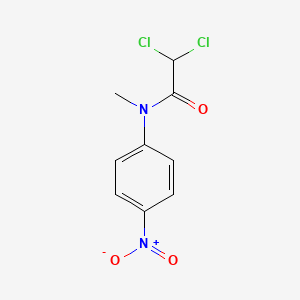
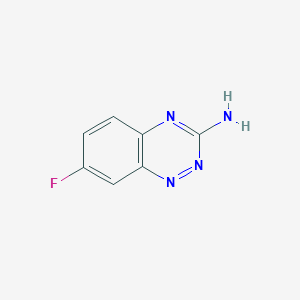
![(1S,2S,4R,8S,9S,11S,12S,13R)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-8-carboxylic acid](/img/structure/B13411377.png)
![tert-butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate](/img/structure/B13411393.png)
